molecular formula C9H7NO B13177980 1-(4-Aminophenyl)prop-2-yn-1-one

1-(4-Aminophenyl)prop-2-yn-1-one

Cat. No.: B13177980
M. Wt: 145.16 g/mol
InChI Key: AXBWLNSCDMWGLH-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)prop-2-yn-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)prop-2-yn-1-one typically involves the reaction of 4-aminobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkenes .

Scientific Research Applications

1-(4-Aminophenyl)prop-2-yn-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)prop-2-yn-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propynone moiety can participate in covalent modifications. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Aminophenyl)prop-2-yn-1-one
  • 1-(4-Hydroxyphenyl)prop-2-yn-1-one
  • 1-(4-Methoxyphenyl)prop-2-yn-1-one

Uniqueness: 1-(4-Aminophenyl)prop-2-yn-1-one is unique due to the presence of the amino group at the para position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1-(4-aminophenyl)prop-2-yn-1-one

InChI

InChI=1S/C9H7NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H,10H2

InChI Key

AXBWLNSCDMWGLH-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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